Flunarizine Hydrochloride

Description

Properties

IUPAC Name |

1-[bis(4-fluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26F2N2.2ClH/c27-24-12-8-22(9-13-24)26(23-10-14-25(28)15-11-23)30-19-17-29(18-20-30)16-4-7-21-5-2-1-3-6-21;;/h1-15,26H,16-20H2;2*1H/b7-4+;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXKMOPXNWTYEHI-RDRKJGRWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28Cl2F2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52468-60-7 (Parent) |

Source

|

| Record name | Flunarizine hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030484776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80184554 |

Source

|

| Record name | Flunarizine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27064-95-5, 30484-77-6 |

Source

|

| Record name | 1-(Bis(4-fluorophenyl)methyl)-4-cinnamylpiperazine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027064955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flunarizine hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030484776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flunarizine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-1-[bis(4-fluorophenyl)methyl]-4-cinnamylpiperazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.636 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-[bis(4-fluorophenyl)methyl]-4-cinnamylpiperazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.806 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUNARIZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C11102TO53 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Flunarizine Hydrochloride: A Deep Dive into its Pharmacokinetic Profile and Metabolic Fate

Introduction

Flunarizine, a difluorinated piperazine derivative, is a selective calcium channel blocker widely recognized for its therapeutic efficacy in the prophylaxis of migraine, the management of vertigo, and as an adjunctive therapy for certain types of epilepsy.[1][2] Its clinical utility is intrinsically linked to its pharmacokinetic and metabolic characteristics, which dictate its absorption, distribution, biotransformation, and elimination from the body. This in-depth technical guide provides a comprehensive exploration of the pharmacokinetics and metabolism of flunarizine hydrochloride, offering valuable insights for researchers, scientists, and drug development professionals.

I. Pharmacokinetic Profile: A Journey Through the Body

The journey of this compound through the body is characterized by efficient absorption, extensive distribution, and a remarkably long elimination half-life.

Absorption: Entering the System

Flunarizine is well-absorbed following oral administration, with a bioavailability exceeding 80%.[3] Peak plasma concentrations (Cmax) are typically achieved within 2 to 4 hours (Tmax) after a single oral dose.[2][4][5] The administration of flunarizine with a high-fat meal can delay the time to reach maximum concentration and increase overall exposure.

Steady-state plasma concentrations are generally reached after 5 to 6 weeks of daily dosing, with levels ranging from 39 to 115 ng/mL with a 10 mg daily regimen.[3][4]

Distribution: Widespread Presence

Flunarizine exhibits a large apparent volume of distribution, averaging 43.2 L/kg, which is indicative of extensive distribution into tissues.[4][6] This is further supported by its high lipophilicity, allowing it to readily cross the blood-brain barrier.

The drug is highly bound to plasma proteins, with over 99% of the circulating drug being bound.[4][6] Approximately 90% is bound to plasma proteins and 9% is distributed to blood cells, leaving less than 1% as the free, pharmacologically active fraction.[4][5][6] Flunarizine demonstrates a particular affinity for adipose tissue and skeletal muscle, where its concentrations can be several times higher than in plasma.[2][4][6]

Metabolism: The Biotransformation Cascade

Flunarizine undergoes extensive hepatic metabolism, with less than 1% of the parent drug being excreted unchanged.[5] The biotransformation of flunarizine is primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP2D6 playing a major role.[7]

The two principal metabolic pathways are:

-

Aromatic Hydroxylation: This is a major pathway in humans, leading to the formation of hydroxy-flunarizine.[8][9] This reaction primarily occurs on the phenyl ring of the cinnamyl moiety.[10]

-

Oxidative N-dealkylation: This pathway involves the removal of the alkyl groups from the piperazine nitrogen atoms, resulting in the formation of various metabolites, including bis(4-fluorophenyl)methanol.[8][9][10] Other CYP enzymes, such as CYP2C9, CYP1A1, CYP1A2, and CYP2A6, have been implicated in the N-dealkylation of flunarizine.[7]

In vitro studies using human liver microsomes and hepatocytes have confirmed that aromatic hydroxylation is the predominant metabolic route in humans.[8][9] These primary metabolites can then undergo further conjugation reactions, such as glucuronidation, before excretion.[8][10]

Excretion: The Final Exit

The elimination of flunarizine and its metabolites is a slow process, reflected in its long terminal elimination half-life of approximately 18 to 19 days with repeated dosing.[4][6] The primary route of excretion is via the feces through biliary elimination.[2] Minimal amounts of the unchanged drug and its metabolites are found in the urine, with less than 0.2% of a single dose being excreted renally within 48 hours.[4][5][6]

II. Quantitative Analysis of Flunarizine in Biological Matrices

Accurate quantification of flunarizine in biological samples is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. High-performance liquid chromatography (HPLC) with ultraviolet (UV) or mass spectrometric (MS) detection are the most commonly employed analytical techniques.

Sample Preparation: Isolating the Analyte

Effective sample preparation is a critical step to remove interfering endogenous components from the biological matrix and to concentrate the analyte of interest.

This technique separates compounds based on their differential solubilities in two immiscible liquid phases.

Protocol for Liquid-Liquid Extraction of Flunarizine from Human Plasma:

-

To 100 µL of human plasma in a microcentrifuge tube, add the internal standard (e.g., flunarizine-d8).

-

Add an appropriate organic extraction solvent (e.g., a mixture of ethyl acetate and methyl tert-butyl ether).

-

Vortex the mixture for 5-10 minutes to ensure thorough mixing.

-

Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in the mobile phase for analysis.[11][12]

SPE utilizes a solid sorbent to selectively adsorb the analyte from the liquid sample, while impurities are washed away.

Protocol for Solid-Phase Extraction of Flunarizine from Human Plasma:

-

Conditioning: Condition a suitable SPE cartridge (e.g., a C18 or a mixed-mode cation exchange cartridge) by passing methanol followed by water or an appropriate buffer through it.

-

Loading: Load the pre-treated plasma sample (e.g., plasma diluted with an acidic buffer) onto the conditioned cartridge.

-

Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove unretained interferences.

-

Elution: Elute the retained flunarizine and internal standard using a small volume of a strong organic solvent (e.g., methanol or acetonitrile, often with a modifier like formic acid or ammonia).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.[5]

Chromatographic and Detection Methods

This is a robust and cost-effective method for the quantification of flunarizine, particularly in pharmaceutical dosage forms.

Typical HPLC-UV Parameters:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[13]

-

Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer (e.g., ammonium acetate, phosphate buffer) is employed.[13][14]

-

Flow Rate: A typical flow rate is around 1.0 mL/min.[13]

-

Detection: UV detection is typically performed at a wavelength of approximately 230 nm or 254 nm.[14][15]

LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalytical studies where low concentrations of flunarizine need to be measured in complex biological matrices.

Typical LC-MS/MS Parameters:

-

Chromatographic System: A high-performance or ultra-high-performance liquid chromatography system.

-

Column: A reversed-phase C18 column with smaller particle sizes (e.g., 50 mm x 2.1 mm, 1.9 µm) is often used for faster analysis times.[11][16]

-

Mobile Phase: A gradient elution with a mixture of acetonitrile or methanol and an aqueous solution containing a modifier like formic acid or ammonium formate is common.[11][17]

-

Ionization Source: Electrospray ionization (ESI) in the positive ion mode is typically used.[5][11]

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for quantification. The precursor-to-product ion transitions for flunarizine (e.g., m/z 405.2 → 203.2) and its internal standard (e.g., flunarizine-d8, m/z 413.1 → 203.2) are monitored.[11]

III. Visualizing the Processes

Metabolic Pathways of Flunarizine

Caption: Workflow for flunarizine quantification by LC-MS/MS.

IV. Drug Interactions and Special Populations

The extensive hepatic metabolism of flunarizine makes it susceptible to drug-drug interactions. Co-administration with potent inducers of CYP enzymes, such as the anticonvulsants carbamazepine and phenytoin, can significantly increase the metabolism of flunarizine, leading to lower plasma concentrations and potentially reduced efficacy. [4][13]Conversely, potent inhibitors of CYP2D6 could theoretically increase flunarizine levels, although this has not been extensively studied.

The pharmacokinetics of flunarizine do not appear to be significantly affected by age. [3]However, due to its primary hepatic metabolism, caution is advised when administering flunarizine to patients with severe liver impairment. [3]

V. Conclusion

This compound possesses a unique pharmacokinetic profile characterized by good oral absorption, extensive tissue distribution, and a very long elimination half-life. Its metabolism is complex, involving multiple CYP450 enzymes and resulting in a variety of metabolites that are primarily excreted in the feces. A thorough understanding of these pharmacokinetic and metabolic properties is essential for the rational design of clinical studies, the optimization of therapeutic regimens, and the anticipation of potential drug-drug interactions. The robust analytical methodologies outlined in this guide provide the necessary tools for researchers to accurately characterize the behavior of this important therapeutic agent in both preclinical and clinical settings.

VI. References

-

PRODUCT MONOGRAPH FLUNARIZINE this compound Capsules 5 mg Flunarizine/Capsule Selective Calcium-Entry Blocker AA PHA. (2010-05-31).

-

Lavrijsen, K., Van Houdt, J., Van Dyck, D., Hendrickx, J., Bockx, M., Hurkmans, R., ... & Heykants, J. (1992). Comparative metabolism of flunarizine in rats, dogs and man: an in vitro study with subcellular liver fractions and isolated hepatocytes. Xenobiotica, 22(7), 815-836.

-

Lavrijsen, K., Van Houdt, J., Meuldermans, W., & Heykants, J. (1992). Comparative metabolism of flunarizine in rats, dogs and man: an in vitro study with subcellular liver fractions and isolated hepatocytes. Xenobiotica, 22(7), 815-836.

-

McAleer, M. F., Murphy, K., & Regan, F. (2013). Development and validation of a rapid chromatographic method for the analysis of flunarizine and its main production impurities. Journal of Pharmaceutical Analysis, 3(3), 211-214.

-

Patel, D. P., Shah, J. V., & Shah, P. A. (2019). A high‐throughput LC‐MS/MS method for determination of flunarizine in human plasma: Pharmacokinetic study with different doses. Biomedical Chromatography, 33(9), e4582.

-

Nakajima, M., Ohashi, K., & Yokoi, T. (1999). Oxidative metabolism of flunarizine and cinnarizine by microsomes from B-lymphoblastoid cell lines expressing human cytochrome P450 enzymes. Drug Metabolism and Disposition, 27(12), 1435-1440.

-

Meuldermans, W., Hurkmans, R., & Heykants, J. (1985). Excretion and metabolism of flunarizine in rats and dogs. Arzneimittel-Forschung, 35(4), 708-717.

-

Patel, B. N., Sharma, N., Sanyal, M., & Shrivastav, P. S. (2019). A high throughput LC‐MS/MS method for determination of flunarizine in human plasma: Pharmacokinetic study with different doses. Biomedical Chromatography, 33(9), e4582.

-

Rizk, M., Mowaka, S., & El-Shaheny, R. (2017). Development and Validation of an Improved RP-HPLC Method for the Quantitative Determination of Flunarizine in Bulk and Tablet Dosage Form. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(3), 1143-1153.

-

PubChem. (n.d.). Flunarizine. National Center for Biotechnology Information. Retrieved from [Link]

-

Kartinasari, W. F., Chufianty, H., & Indrayanto, G. (2008). HPLC Determination of Flunarizine Dihydrochloride in Tablets and Its Validation. Journal of Liquid Chromatography & Related Technologies, 31(7), 1059-1069.

-

Holmes, B., Brogden, R. N., Heel, R. C., Speight, T. M., & Avery, G. S. (1984). Flunarizine. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use. Drugs, 27(1), 6-44.

-

Chen, Y., Tan, Z. R., Wang, Y. C., Li, H., Li, L., Deng, X. L., ... & Zhou, H. H. (2011). LC-MS/MS determination of flunarizine in human plasma and application in bioequivalence evaluation. Chinese Journal of Clinical Pharmacology and Therapeutics, 16(4), 400-406.

-

Yang, Y., Kai, J., Lv, D., Zhou, H., Yu, Y., Shentu, J., & Wu, G. (2025). Bioequivalence Study of Two Formulations of this compound Capsules in Healthy Chinese Subjects Under Fasting and Fed Conditions. Drugs in R&D, 25(1), 1-9.

-

Holmes, B., Brogden, R. N., Heel, R. C., Speight, T. M., & Avery, G. S. (1984). Flunarizine. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use. Drugs, 27(1), 6-44.

-

Xu, Y. Y., Yi, Z., Li, Y., Wang, Y., Zhang, Y., & Xu, S. M. (2021). Pharmacokinetics of this compound After Single Oral Doses in Healthy Subjects: Bioequivalence Study and Food Effects. Clinical Pharmacology in Drug Development, 10(9), 1073-1080.

-

Soria, M. A., Bregni, C., & Carlucci, G. (1988). Determination of flunarizine in plasma by a new high-performance liquid chromatography method. Application to a bioavailability study in the rat. Journal of Pharmaceutical and Biomedical Analysis, 6(2), 167-173.

-

Pappula, N., Guttikar, S., & Boggavarapu, R. (2015). QUANTIFICATION OF FLUNARIZINE IN HUMAN PLASMA BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY AND TANDEM MASS SPECTROMETRY. International Journal of Research in Pharmacy and Chemistry, 5(4), 764-772.

-

This compound Capsules, 5 mg, oral Selective Calcium-Entry Blocker AA PHARMA INC. (2022-02-15).

-

Patel, M., Patel, D., & Patel, C. (2012). Simultaneous determination of Flunarizine Dihydrochloride, Domperidone and Paracetamol by RP-HPLC in pharmaceutical dosage form. Journal of Chemical and Pharmaceutical Research, 4(8), 3968-3973.

-

Saxena, S., & Irchhaiya, R. (2024). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF PROPRANOLOL AND FLUNARIZINE IN COMBINED DOSAGE FORM. Panacea Journal of Pharmacy and Pharmaceutical Sciences, 13(1), 16-24.

-

Patel, D. P., Shah, J. V., & Shah, P. A. (2019). A high-throughput LC-MS/MS method for determination of flunarizine in human plasma: Pharmacokinetic study with different doses. Biomedical Chromatography, 33(9), e4582.

-

McAleer, M. F., Murphy, K., & Regan, F. (2013). Development and validation of a rapid chromatographic method for the analysis of flunarizine and its main production impurities. Journal of Pharmaceutical Analysis, 3(3), 211-214.

-

McAleer, M. F., Murphy, K., & Regan, F. (2013). Development and validation of a rapid chromatographic method for the analysis of flunarizine and its main production impurities. Journal of Pharmaceutical Analysis, 3(3), 211-214.

-

Abdessadek, M., et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Applied Pharmaceutical Science, 13(08), 001-011.

-

UCT. (n.d.). SAMPLE PREPARATION.

-

Yaripour, S., et al. (2018). Development of New Extraction Method Based on Liquid-Liquid-Liquid Extraction Followed by Dispersive Liquid-Liquid Microextraction for Extraction of Three Tricyclic Antidepressants in Plasma Samples. Journal of Chromatographic Science, 56(9), 819-827.

-

Almazroo, O. A., et al. (2022). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Processes, 10(11), 2269.

-

Preissner, S., et al. (2023). Biochemistry, Cytochrome P450. In: StatPearls. StatPearls Publishing.

-

Al-Subeihi, A. A. A. (2012). Human Cytochromes P450 and Their Role in Metabolism-Based Drug-Drug Interactions. Journal of Taibah University Medical Sciences, 7(1), 1-11.

-

Zhang, H., & Gao, C. (2021). Human Cytochrome P450 Enzymes and Drug Metabolism in Humans. Pharmaceuticals, 14(12), 1222.

-

WuXi AppTec DMPK. (2023, December 28). How to Study Slowly Metabolized Compounds Using In Vitro Models.

-

Camacho-Muñoz, D., et al. (2024). Flow analysis-solid phase extraction system and UHPLC-MS/MS analytical methodology for the determination of antiviral drugs in surface water. Scientific Reports, 14(1), 17799.

Sources

- 1. Flunarizine | C26H26F2N2 | CID 941361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Flunarizine A Review of Its Pharmacodynamic and Pharmacokinetic Properties and Therapeutic Use | CoLab [colab.ws]

- 3. Bioequivalence Study of Two Formulations of this compound Capsules in Healthy Chinese Subjects Under Fasting and Fed Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. ijrpc.com [ijrpc.com]

- 6. pdf.hres.ca [pdf.hres.ca]

- 7. Oxidative metabolism of flunarizine and cinnarizine by microsomes from B-lymphoblastoid cell lines expressing human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparative metabolism of flunarizine in rats, dogs and man: an in vitro study with subcellular liver fractions and isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Excretion and metabolism of flunarizine in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A high-throughput LC-MS/MS method for determination of flunarizine in human plasma: Pharmacokinetic study with different doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. rjpbcs.com [rjpbcs.com]

- 14. Development and validation of a rapid chromatographic method for the analysis of flunarizine and its main production impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. LC-MS/MS determination of flunarizine in human plasma and application in bioequivalence evaluation [manu41.magtech.com.cn]

An In-depth Technical Guide to the Synthesis and Chemical Properties of Flunarizine Hydrochloride

This guide provides a comprehensive technical overview of Flunarizine Hydrochloride, a selective calcium channel blocker with significant therapeutic applications. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core aspects of its synthesis, chemical properties, and analytical characterization, underpinned by field-proven insights and authoritative references.

Introduction: A Profile of this compound

This compound is a difluorinated derivative of cinnarizine, recognized for its efficacy in the prophylaxis of migraine, and in managing vertigo and certain vascular disorders.[1][2][3] Its therapeutic effects are primarily attributed to its ability to selectively block the influx of extracellular calcium into cells, thereby preventing cellular calcium overload.[1][4][5] Beyond its primary role as a calcium antagonist, Flunarizine also exhibits antihistaminic and calmodulin binding properties.[1][4] This multifaceted activity profile makes it a subject of continued interest in medicinal chemistry and pharmacology.

Synthesis of this compound: A Step-by-Step Approach

The synthesis of Flunarizine is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most common synthetic route starts from commercially available bis(4-fluorophenyl)methanone.

Synthetic Workflow Overview

The overall synthetic pathway can be visualized as a four-step process:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol outlines a common and efficient method for the synthesis of this compound.

Step 1: Reduction of bis(4-fluorophenyl)methanone

-

Rationale: The initial step involves the reduction of the ketone functionality of the starting material to a secondary alcohol. Sodium borohydride (NaBH₄) is a preferred reducing agent due to its selectivity and mild reaction conditions.

-

Procedure:

-

Dissolve bis(4-fluorophenyl)methanone in methanol at room temperature.

-

Slowly add sodium borohydride to the solution while stirring.

-

Continue stirring for 2 hours at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product, bis(4-fluorophenyl)methanol, with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Step 2: Synthesis of 1-[bis(4-fluorophenyl)methyl]piperazine

-

Rationale: The hydroxyl group of bis(4-fluorophenyl)methanol is first converted to a more reactive leaving group (a chloride) using hydrochloric acid. This intermediate is then reacted with piperazine in a nucleophilic substitution reaction. The use of a base like potassium carbonate is crucial to neutralize the HCl formed during the reaction and to deprotonate piperazine, enhancing its nucleophilicity.

-

Procedure:

-

React bis(4-fluorophenyl)methanol with concentrated hydrochloric acid under reflux to yield 4,4'-(chloromethylene)bis(fluorobenzene).

-

In a separate flask, dissolve the chloro-intermediate and an excess of piperazine in a suitable solvent like tetrahydrofuran (THF).

-

Add potassium carbonate to the mixture.

-

Reflux the reaction mixture for 8-10 hours, monitoring by TLC.

-

After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate.

-

Purify the resulting 1-[bis(4-fluorophenyl)methyl]piperazine by column chromatography.

-

Step 3: N-Alkylation with Cinnamyl Bromide to form Flunarizine

-

Rationale: The final step in the formation of the Flunarizine base involves the N-alkylation of the secondary amine of the piperazine ring with cinnamyl bromide. Acetonitrile is a common solvent for this type of reaction, and potassium carbonate acts as a base to scavenge the HBr byproduct.

-

Procedure:

-

Dissolve 1-[bis(4-fluorophenyl)methyl]piperazine in acetonitrile.

-

Add cinnamyl bromide and potassium carbonate to the solution.

-

Reflux the mixture for 10-12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, filter, and concentrate the solvent.

-

Purify the crude Flunarizine base by column chromatography.

-

Step 4: Formation of this compound

-

Rationale: The free base of Flunarizine is converted to its more stable and water-soluble dihydrochloride salt by treatment with hydrochloric acid.

-

Procedure:

-

Dissolve the purified Flunarizine base in a suitable organic solvent (e.g., isopropanol).

-

Slowly add a solution of hydrochloric acid in the same solvent with stirring.

-

The this compound salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Chemical Properties of this compound

A thorough understanding of the chemical properties of this compound is essential for its formulation, storage, and analytical characterization.

Structural and Physicochemical Data

| Property | Value | Source |

| IUPAC Name | 1-[bis(4-fluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine;dihydrochloride | [6] |

| Molecular Formula | C₂₆H₂₈Cl₂F₂N₂ | [6] |

| Molecular Weight | 477.4 g/mol | [6] |

| Appearance | White to pale cream coloured powder | [7] |

| Melting Point | Not specified in the provided results. | |

| pKa | pKa1 ≈ 10, pKa2 ≈ 6 | [7] |

| Solubility | Soluble in dimethylsulfoxide, PEG 400, propylene glycol, N,N-dimethylformamide, methanol. Poorly soluble in water or ethanol. | [7][8] |

| Log P (n-octanol/water) | 1.97 | [7] |

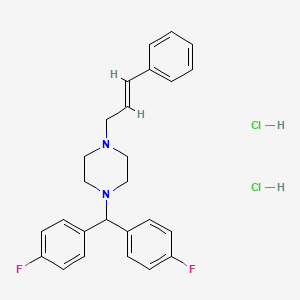

Chemical Structure

Caption: Chemical structure of this compound.

Stability Profile

Stability studies are crucial to ensure the quality and efficacy of the active pharmaceutical ingredient (API). This compound exhibits good stability under certain conditions but is susceptible to degradation in others.

-

Acidic and Basic Conditions: The drug is reported to be stable in acidic conditions but shows extensive degradation in a basic medium.[9] A stability-indicating liquid chromatographic method has been developed to assay the drug in the presence of its acid-induced degradation product.[10]

-

Oxidative, Thermal, and Photolytic Stress: this compound is generally stable under thermal, hydrolytic, and photolytic stress conditions.[9] However, slight degradation has been observed under oxidative stress.[9]

-

Storage Recommendations: To maintain its integrity, this compound should be stored at room temperature (15-30°C), protected from light and moisture.[11]

Analytical Characterization

A variety of analytical techniques are employed for the quality control and analysis of this compound in bulk and pharmaceutical dosage forms.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the determination of this compound.

-

HPLC Protocol Example:

This method has been validated for its accuracy, precision, and specificity, making it suitable for routine analysis.[12][13] High-Performance Thin-Layer Chromatography (HPTLC) has also been developed for the simultaneous quantification of this compound and other drugs in combined dosage forms.[14]

Spectroscopic Methods

UV-Visible spectrophotometry is a simpler and more cost-effective method for the determination of this compound, with a maximum absorbance typically observed around 254 nm.[10][13]

Mechanism of Action and Structure-Activity Relationship

Flunarizine's primary mechanism of action is the selective blockade of T-type calcium channels.[15] This action prevents excessive calcium influx into neurons and smooth muscle cells, which is implicated in the pathophysiology of migraines and vertigo.[2][5] It also exhibits antagonist activity at dopamine D2 and histamine H1 receptors, which may contribute to some of its therapeutic effects and side effects.[5][16]

The key structural features contributing to its activity include:

-

The bis(4-fluorophenyl)methyl group: This lipophilic moiety is crucial for binding to the receptor.

-

The piperazine ring: This serves as a flexible linker.

-

The cinnamyl group: This group also contributes to the overall lipophilicity and receptor interaction.

The presence of the two fluorine atoms on the phenyl rings enhances the metabolic stability of the molecule.

Conclusion

This technical guide has provided a detailed examination of the synthesis and chemical properties of this compound. The presented synthetic route is robust and scalable, while the comprehensive chemical and analytical data serve as a valuable resource for researchers and formulation scientists. A thorough understanding of these fundamental aspects is critical for the continued development and application of this important therapeutic agent.

References

-

PubChem. Flunarizine. National Center for Biotechnology Information. [Link]

-

Wikipedia. Flunarizine. [Link]

-

Pediatric Oncall. Flunarizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. [Link]

-

AA Pharma Inc. This compound Capsules, 5 mg, oral Selective Calcium-Entry Blocker. (2022-02-15). [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Understanding Flunarizine HCl: A Key Pharmaceutical Intermediate for Neurological Health. [Link]

-

AA Pharma Inc. PRODUCT MONOGRAPH FLUNARIZINE this compound Capsules 5 mg Flunarizine/Capsule Selective Calcium-Entry Blocker. (2010-05-31). [Link]

-

ResearchGate. development and validation of analytical methods and uniformity content of this compound in tablet preparations. (2020-07-01). [Link]

-

Taylor & Francis Online. HPLC Determination of Flunarizine Dihydrochloride in Tablets and Its Validation. [Link]

-

DrugBank. This compound. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

National Center for Biotechnology Information. Development and validation of a rapid chromatographic method for the analysis of flunarizine and its main production impurities. [Link]

-

PubMed. Liquid chromatographic determination of flunarizine dihydrochloride in the presence of its degradation product. [Link]

-

Indian Journal of Pharmaceutical Sciences. Flunarizine Dihydrochloride And Propranolol Hydrochloride | High Performance Thin Layer Chromatography | Validation. [Link]

-

Semantic Scholar. Study on the Stability of this compound Orally Disintegrating Tablets. [Link]

- Google Patents. Novel flunarizine salt forms and methods of making and using the same.

-

ResearchGate. Determination of Flunarazine Dihydrchloride in Bulk Drug and Tablets by RP-UPLC: A Stability-Indicating Assay. (2025-08-05). [Link]

-

ResearchGate. (PDF) In-vitro comparative degradation study of different brands of Flunarizine dihydrochloride tablet using UV Spectrophotometer. (2025-08-08). [Link]

-

TSI Journals. a-simple-and-efficient-synthesis-of-calciumchannel-blocker-flunarizine.pdf. (2010-08-30). [Link]

- Google Patents. This compound pharmaceutical composition.

-

AA Pharma. PRODUCT MONOGRAPH FLUNARIZINE this compound Capsules 5 mg Flunarizine/Capsule Selective Calcium-Entry Blocker. (2010-07-01). [Link]

- Google Patents.

-

ResearchGate. Structure of anlytes. Structures of (a) flunarizine dihydrochloride (FLU) and (b) propranolol hydrochloride (PRO). [Link]

-

Journal of Drug Delivery and Therapeutics. Formulation and Evaluation of Fast Dissolving Tablets of this compound by Sublimation method using Sodium Starch Glycolate as Superdisintegrant. [Link]

Sources

- 1. Flunarizine | C26H26F2N2 | CID 941361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Flunarizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. aapharma.ca [aapharma.ca]

- 6. This compound | C26H28Cl2F2N2 | CID 5282407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.hres.ca [pdf.hres.ca]

- 8. caymanchem.com [caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Liquid chromatographic determination of flunarizine dihydrochloride in the presence of its degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aapharma.ca [aapharma.ca]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. ijpsonline.com [ijpsonline.com]

- 15. Flunarizine = 98 TLC 30484-77-6 [sigmaaldrich.com]

- 16. Flunarizine - Wikipedia [en.wikipedia.org]

Flunarizine Hydrochloride: A Comprehensive Analysis of its Molecular Targets and Binding Sites

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Flunarizine is a difluorinated derivative of cinnarizine, widely classified as a selective calcium entry blocker.[1][2] Its therapeutic efficacy in the prophylaxis of migraine, and the management of vertigo and certain types of epilepsy, stems from a complex pharmacological profile that extends beyond simple calcium channel antagonism.[3][4] This technical guide provides an in-depth analysis of the molecular targets of Flunarizine Hydrochloride, synthesizing data from receptor-binding assays, electrophysiological studies, and computational modeling. We will explore its primary and secondary targets, delve into the specifics of its binding sites where known, and present the experimental methodologies crucial for elucidating these interactions. This document is intended to serve as a critical resource for researchers and professionals engaged in drug discovery and development, offering foundational knowledge to inform future investigations into this multifaceted therapeutic agent.

Introduction: The Multifaceted Pharmacology of Flunarizine

Flunarizine's mechanism of action is primarily attributed to its ability to prevent cellular calcium overload by mitigating excessive transmembrane calcium influx, without disturbing normal cellular calcium homeostasis.[1] However, its clinical profile and side effects, such as sedation and extrapyramidal symptoms, point towards a more complex interaction with multiple biological targets.[3][5] Unlike classic dihydropyridine calcium channel blockers, Flunarizine exhibits a unique polypharmacology, engaging with a variety of receptors and intracellular proteins.[5][6] This guide will systematically deconstruct these interactions, providing a granular view of its molecular engagement profile.

Primary Molecular Targets and Mechanisms of Action

Flunarizine's therapeutic and side-effect profile is a direct consequence of its engagement with several key protein targets. The binding affinities for some of these targets have been quantified through in vitro assays.

| Target Receptor/Protein | Binding Affinity (Ki, nM) | Primary Effect | Reference |

| Histamine H1 Receptor | 68 | Antagonism | [1][2] |

| Dopamine D2 Receptor | 80 - 112 | Antagonism | [1][2][7] |

| T-Type Calcium Channels (α1G, α1I) | ~530 - 840 (Kd) | Blockade | [8] |

| Serotonin S2 Receptor | 200 | Antagonism | [1][2] |

| α1-Adrenergic Receptor | 250 | Antagonism | [1][2] |

| Nitrendipine Calcium Sites (L-Type) | 380 | Blockade | [1][2] |

| Calmodulin | - | Competitive Antagonism | [3][9] |

| Serotonin Transporter (SERT) | - | Inhibition (Predicted) | [10] |

Voltage-Gated Calcium Channels (VGCCs)

Flunarizine is characterized as a non-selective calcium channel blocker, with notable activity on both L-type and T-type channels.[3][11] This blockade is central to its role in preventing neuronal hyperexcitability, a key factor in the pathophysiology of migraines.[3][12]

-

Target Interaction: Flunarizine inhibits the influx of extracellular calcium by physically plugging the channel pore.[13][14] This reduces intracellular calcium levels, leading to decreased neuronal excitability and vasodilation.[3]

-

Binding Site & Selectivity: While the exact binding site on cardiac L-type channels has not been elucidated through crystallography, studies on neuronal channels suggest a preference for T-type channels.[11][15] Specifically, it preferentially blocks the α1G and α1I T-type channel subtypes over the α1H subtype.[8] The mechanism involves a time-, frequency-, and voltage-dependent block, with evidence for open channel state interaction.[11] The blockade of T-type channels, which are highly expressed in the thalamus, is thought to be a key molecular mechanism for its efficacy in suppressing seizure discharge.[8]

Histamine H1 Receptor

Flunarizine possesses potent antihistaminic properties by acting as an antagonist at H1 receptors.[3][16] This action is integral to its effectiveness in treating vertigo and other vestibular disorders.

-

Target Interaction: As a first-generation H1-antihistamine, Flunarizine competitively blocks the action of histamine at the H1 receptor. This interference attenuates inflammatory processes and reduces the activity of the NF-κB transcription factor via the phospholipase C signaling pathway.

-

Binding Site: The binding occurs at the orthosteric site of the H1 receptor, preventing the endogenous ligand histamine from binding and activating the receptor. This leads to stabilization of the mast cell, reducing further histamine release, and mitigating symptoms of vertigo.[3] Because it readily crosses the blood-brain barrier, its central H1-antagonism also contributes to its primary side effect: sedation.

Dopamine D2 Receptor

The interaction of Flunarizine with dopamine D2 receptors is a critical aspect of its pharmacology, primarily linked to its adverse effect profile.[7] Several studies confirm that Flunarizine is a fairly potent D2 receptor antagonist.[7][17]

-

Target Interaction: Flunarizine competitively inhibits the binding of D2 receptor agonists.[7] This blockade is thought to be the underlying cause of extrapyramidal side effects, including parkinsonism, which are occasionally observed in patients, particularly the elderly.[17]

-

Binding Site: Schild plot analysis reveals the inhibition of [3H]spiperone binding by Flunarizine is competitive, indicating that Flunarizine binds to the same site as spiperone on the D2 receptor.[7] Interestingly, while the D2 receptor blockade is significant, studies suggest that the antimigraine action of Flunarizine may not directly involve this antidopaminergic mechanism.[18]

Calmodulin (CaM)

Beyond direct channel blockade, Flunarizine also modulates intracellular calcium signaling through its interaction with calmodulin, a primary intracellular calcium receptor.[3][9]

-

Target Interaction: Flunarizine acts as a competitive antagonist against calmodulin.[9] This action has been shown to inhibit the calcium-calmodulin-activated phosphodiesterase activity in the brain.[9] This interaction may represent a distinct mechanism contributing to its pharmacological effects, differentiating it from other calcium channel blockers.[9]

-

Binding Site: The antagonism suggests that Flunarizine likely binds to the hydrophobic pockets of CaM that are exposed upon calcium binding, thereby preventing CaM from activating its downstream target enzymes.

Experimental Methodologies for Target Identification and Binding Site Analysis

The characterization of Flunarizine's molecular targets relies on a suite of biophysical and computational techniques. Understanding these protocols is essential for interpreting existing data and designing future studies.

Radioligand Binding Assay for Receptor Affinity (Ki) Determination

This technique is the gold standard for quantifying the affinity of a ligand for a specific receptor. It was used to determine the Ki values for Flunarizine at dopamine, histamine, and serotonin receptors.[1][7]

Core Principle: The assay measures the ability of an unlabeled drug (Flunarizine) to compete with a radiolabeled ligand (e.g., [3H]spiperone for D2 receptors) for binding to a receptor preparation (e.g., rat striatal membranes).

Step-by-Step Protocol:

-

Membrane Preparation: Homogenize tissue rich in the target receptor (e.g., rat corpus striatum for D2 receptors) in a suitable buffer. Centrifuge the homogenate to pellet the membranes and wash repeatedly to remove endogenous ligands.

-

Assay Incubation: In a series of tubes, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor drug (Flunarizine).

-

Equilibrium: Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The receptors and bound ligand are retained on the filter.

-

Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor (Flunarizine) concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of Flunarizine that inhibits 50% of the specific radioligand binding). Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radiolabeled ligand.

Causality and Validation: This protocol's trustworthiness relies on the specificity of the radioligand for the target receptor and the accurate determination of non-specific binding (measured in the presence of a saturating concentration of an unlabeled specific ligand). The competitive nature of the interaction can be confirmed by Schild analysis.[7]

Whole-Cell Patch Clamp Electrophysiology for Ion Channel Blockade

This technique provides direct evidence and characterization of ion channel blockade by measuring the ionic currents flowing through the channels in a single cell.[11][15]

Core Principle: An electrode with a very fine tip (micropipette) forms a high-resistance seal with the membrane of a single cell. The patch of membrane under the electrode is then ruptured, allowing direct control of the cell's membrane potential and measurement of the currents across the entire cell membrane.

Step-by-Step Protocol:

-

Cell Preparation: Isolate single cells from a relevant tissue (e.g., guinea-pig ventricular myocytes) or use a cell line expressing the channel of interest (e.g., N1E-115 neuroblastoma cells).[11][15]

-

Pipette Formation: Fabricate a glass micropipette and fill it with an internal solution that mimics the intracellular ionic composition.

-

Giga-seal Formation: Under a microscope, bring the pipette into contact with the cell membrane and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".

-

Whole-Cell Configuration: Apply a stronger pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.

-

Voltage Protocol & Recording: Apply a series of voltage steps (voltage clamp) to activate the target ion channels (e.g., T-type calcium channels) and record the resulting ionic currents using a specialized amplifier.

-

Drug Application: After obtaining a stable baseline recording, perfuse the cell with a solution containing Flunarizine at a known concentration.

-

Data Analysis: Measure the reduction in the peak current amplitude in the presence of the drug to quantify the degree of block. Analyze the voltage-, time-, and frequency-dependence of the block to understand the mechanism of action.[11]

Molecular Modeling and Docking for Binding Site Prediction

In the absence of high-resolution crystal structures of Flunarizine bound to its targets, computational methods like molecular docking are invaluable for predicting potential binding modes and identifying key interacting residues.[10][19]

Core Principle: Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling multiple conformations of the ligand within the binding site and scoring them based on a force field that estimates the binding energy.

Step-by-Step Workflow:

-

Receptor & Ligand Preparation: Obtain the 3D structure of the target protein (from crystallography, cryo-EM, or homology modeling). Prepare the structure by adding hydrogen atoms, assigning charges, and defining the binding pocket. Prepare the 3D structure of Flunarizine and optimize its geometry.

-

Docking Simulation: Use a docking program (e.g., AutoDock Vina) to systematically place the Flunarizine molecule in various orientations and conformations within the defined binding site of the receptor.[20]

-

Scoring & Ranking: The program scores each pose based on a scoring function that approximates the binding free energy. The poses are then ranked, with the lowest energy pose typically representing the most likely binding mode.

-

Binding Mode Analysis: Analyze the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between Flunarizine and specific amino acid residues of the target protein.

-

Validation: The predictions from docking should ideally be validated experimentally, for example, through site-directed mutagenesis of the predicted interacting residues followed by binding assays.

Visualizing Flunarizine's Interactions

Diagrams help to conceptualize the complex pharmacology of Flunarizine and the workflows used to study it.

Caption: Overview of Flunarizine's primary molecular targets and their associated cellular effects.

Caption: Experimental workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

This compound is a pharmacologically complex drug whose therapeutic utility is derived from its interactions with multiple molecular targets. While its identity as a calcium channel blocker is well-established, its significant affinities for histamine H1, dopamine D2, and other receptors are crucial to understanding its full clinical profile, including both its benefits in vertigo and its potential for adverse neurological effects.

For drug development professionals, Flunarizine serves as a compelling case study in polypharmacology. Future research should prioritize obtaining high-resolution crystal or cryo-EM structures of Flunarizine in complex with its primary targets, such as T-type calcium channels and the D2 receptor. Such structural data would definitively identify the binding sites and provide an atomic-level blueprint for the rational design of second-generation molecules with improved selectivity and reduced side effects. Furthermore, exploring its recently identified potential as a serotonin transporter inhibitor could open new therapeutic avenues for this established drug.[10]

References

-

Patsnap Synapse. (2024-07-17). What is the mechanism of Flunarizine?

-

AA PHARMA INC. (2022-02-15). This compound Capsules, 5 mg, oral Selective Calcium-Entry Blocker.

-

Pediatric Oncall. (n.d.). Flunarizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index.

-

National Center for Biotechnology Information. (n.d.). Flunarizine. PubChem Compound Summary for CID 941361.

-

Wikipedia. (n.d.). Flunarizine.

-

Ambrosio, C., & Stefanini, E. (1991). Interaction of flunarizine with dopamine D2 and D1 receptors. European Journal of Pharmacology, 197(2-3), 221-223.

-

Kariya, S., et al. (1991). Calcium antagonist this compound affects striatal D2 dopamine receptors in the young adult and aged rat brain. Archives of Gerontology and Geriatrics, 13(3), 271-278.

-

Research and Markets. (2025). Histamine H1 Receptor Antagonists - Pipeline Insight, 2025.

-

Brucke, T., et al. (1994). Dopamine D2 receptor blockade and antimigraine action of flunarizine. Cephalalgia, 14(3), 235-240.

-

Luchowski, E., et al. (1984). Inhibition of calmodulin-dependent cyclic nucleotide phosphodiesterase by flunarizine, a calcium-entry blocker. Molecular Pharmacology, 26(2), 355-359.

-

Okayama University. (1991). Calcium antagonist this compound affects striatal D2 dopamine receptors in the young adult and aged rat brain.

-

Iftinca, M. C., & Zamponi, G. W. (2021). T-type Calcium Channel Blockers as Neuroprotective Agents. Current Molecular Pharmacology, 14(4), 502-516.

-

Santi, C. M., et al. (2002). Differential Inhibition of T-Type Calcium Channels by Neuroleptics. Journal of Neuroscience, 22(2), 396-403.

-

Small Molecule Pathway Database (SMPDB). (2017-09-20). Flunarizine H1-Antihistamine Action.

-

AA PHARMA INC. (2010-05-31). PRODUCT MONOGRAPH FLUNARIZINE.

-

Al-Hussain, S. A., et al. (2025). Flunarizine as a potential repurposed drug for the serotonin transporter inhibition: an integrated approach for therapeutic development against major depressive disorder. Frontiers in Pharmacology.

-

Tytgat, J., Vereecke, J., & Carmeliet, E. (1996). Mechanism of L- and T-type Ca2+ channel blockade by flunarizine in ventricular myocytes of the guinea-pig. European Journal of Pharmacology, 296(2), 189-197.

-

Akaike, N., Kostyuk, P. G., & Osipchuk, Y. V. (1989). Flunarizine selectively blocks transient calcium channel currents in N1E-115 cells. British Journal of Pharmacology, 98(2), 431-438.

-

Immunomart. (n.d.). Flunarizine.

-

Holmes, B., et al. (1984). Flunarizine. A reappraisal of its pharmacological properties and therapeutic use in neurological disorders. Drugs, 27(1), 6-44.

-

Chauhan, S., Devi, P., & Nidhi. (2013). PHARMACOLOGICAL PROFILE OF FLUNARIZINE : A CALCIUM CHANNEL BLOCKER. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 53-56.

-

APExBIO. (n.d.). Flunarizine 2HCl.

-

CoLab. (n.d.). Flunarizine A Review of Its Pharmacodynamic and Pharmacokinetic Properties and Therapeutic Use.

-

BioGRID. (n.d.). Interactions of verapamil, D 600, flunarizine and nifedipine with cerebral histamine-receptors.

-

Ji, Q. C., et al. (2006). In vitro plasma protein binding determination of flunarizine using equilibrium dialysis and liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 40(3), 675-683.

-

Todd, P. A., & Benfield, P. (1989). Flunarizine. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use. Drugs, 38(4), 481-499.

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). flunarizine.

-

Ali, S. M., et al. (2018). Molecular recognition of flunarizine dihydrochloride and β-cyclodextrin inclusion complex by NMR and computational approaches. PLoS ONE, 13(3), e0194182.

-

Binda, D., et al. (1999). The dissimilar interactions of the calcium antagonist flunarizine with different phospholipid classes and molecular species: a differential scanning calorimetry study. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1421(2), 297-308.

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). flunarizine.

-

Vogelgesang, R., et al. (1988). pH-dependent influence of membrane-incorporated flunarizine on Ca-binding to phosphatidylserine monolayer membranes. Biochemical Pharmacology, 37(8), 1597-1600.

-

Drug Hunter. (2024). Methods for Identifying Ligand Binding Sites in Drug Discovery.

-

YouTube. (2024). Clinical uses of H1 Histamine Receptor Antagonist (Blockers) drugs.

-

Drug Target Review. (2017). Structure based drug discovery facilitated by crystallography.

-

YouTube. (2020). target proteins & x-ray crystallography.

-

Royal Society of Chemistry. (2015). Binding mechanisms of 1,4-dihydropyridine derivatives to L-type calcium channel Cav1.2: a molecular modeling study.

-

National Center for Biotechnology Information. (2020). Protein X-ray Crystallography and Drug Discovery.

-

Wauquier, A., et al. (1986). The effects of flunarizine in experimental models related to the pathogenesis of migraine. Cephalalgia, 6(Suppl 4), 51-56.

-

ChemRxiv. (2024). SE(3) Equivariant Topologies for Structure-based Drug Discovery.

-

National Center for Biotechnology Information. (2020). Discovery of allosteric binding sites by crystallographic fragment screening.

Sources

- 1. aapharma.ca [aapharma.ca]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. What is the mechanism of Flunarizine? [synapse.patsnap.com]

- 4. Flunarizine. A reappraisal of its pharmacological properties and therapeutic use in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Flunarizine - Wikipedia [en.wikipedia.org]

- 6. flunarizine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Interaction of flunarizine with dopamine D2 and D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jneurosci.org [jneurosci.org]

- 9. Inhibition of calmodulin-dependent cyclic nucleotide phosphodiesterase by flunarizine, a calcium-entry blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Flunarizine as a potential repurposed drug for the serotonin transporter inhibition: an integrated approach for therapeutic development against major depressive disorder [frontiersin.org]

- 11. Mechanism of L- and T-type Ca2+ channel blockade by flunarizine in ventricular myocytes of the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The effects of flunarizine in experimental models related to the pathogenesis of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Flunarizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 14. Flunarizine | C26H26F2N2 | CID 941361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Flunarizine selectively blocks transient calcium channel currents in N1E-115 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Histamine H1 Receptor Antagonists - Pipeline Insight, 2025 [researchandmarkets.com]

- 17. Calcium antagonist this compound affects striatal D2 dopamine receptors in the young adult and aged rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Dopamine D2 receptor blockade and antimigraine action of flunarizine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Binding mechanisms of 1,4-dihydropyridine derivatives to L-type calcium channel Cav1.2: a molecular modeling study - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 20. Molecular recognition of flunarizine dihydrochloride and β-cyclodextrin inclusion complex by NMR and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]

Topic: In-Vitro Effects of Flunarizine Hydrochloride on Calcium Channels

An In-Depth Technical Guide for Researchers

This guide provides a detailed examination of the in-vitro pharmacology of Flunarizine Hydrochloride, focusing on its interaction with voltage-gated calcium channels. It is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the mechanism of this compound. We will move beyond simple descriptions to explore the causal reasoning behind experimental design and data interpretation, ensuring a robust and scientifically sound approach.

Introduction: Flunarizine's Clinical Context and Core Mechanism

This compound is a diphenylpiperazine derivative clinically utilized for the prophylaxis of migraine and the management of vertigo.[1][2] Its therapeutic efficacy is largely attributed to its activity as a calcium channel blocker.[1][3] Unlike highly selective dihydropyridine blockers, Flunarizine exhibits a broader, non-selective profile, inhibiting multiple types of voltage-gated calcium channels.[4] This guide dissects its mechanism of action at a molecular level, presenting the key in-vitro methodologies required to characterize its effects. Understanding these foundational interactions is critical for elucidating its role in preventing neuronal hyperexcitability, a key factor in migraine pathophysiology.[1][5]

Flunarizine's action is not limited to a simple pore block; it demonstrates a complex, state-dependent inhibition, meaning its potency is influenced by the functional state of the channel (resting, open, or inactivated).[6][7] This nuanced mechanism necessitates specific experimental designs to fully characterize its profile. Beyond calcium channels, it also possesses activity at histamine H1 receptors, sodium channels, and dopamine D2 receptors, which contributes to its overall therapeutic and side-effect profile.[1][8][9][10]

Molecular Pharmacology: Flunarizine's Interaction with Calcium Channel Subtypes

The primary targets of Flunarizine are the voltage-gated calcium channels (VGCCs), which are crucial for numerous physiological processes including neurotransmitter release, muscle contraction, and gene expression.[1] Flunarizine's inhibitory action reduces the influx of extracellular calcium, thereby dampening cellular excitability.[3][10]

Key Calcium Channel Targets:

-

T-type (Low-Voltage Activated) Channels: Flunarizine is a potent inhibitor of T-type calcium channels.[11][12] These channels are activated by small depolarizations from negative resting membrane potentials and are involved in setting neuronal firing patterns. The selective inhibition of T-type currents by Flunarizine has been demonstrated directly in N1E-115 neuroblastoma cells, where it inhibited T-type currents in a dose-dependent manner with significant effects at 1 µM, while having no effect on L-type currents in the same model.[5] This action is crucial for its therapeutic effect, as T-type channels are implicated in pathological conditions like epilepsy and neuropathic pain.[13]

-

L-type (High-Voltage Activated) Channels: Flunarizine also blocks L-type calcium channels, which are activated by larger membrane depolarizations.[1][6] This effect has been characterized in guinea-pig ventricular myocytes, where Flunarizine was shown to block both L- and T-type channels in a time-, frequency-, and voltage-dependent manner.[6]

-

High-Voltage Activated (HVA) Channels: In sensory neurons, such as those in the trigeminal ganglion, Flunarizine effectively blocks HVA calcium currents.[7] This action is thought to be a key part of the peripheral mechanism underlying its preventive effect on migraine attacks.[7]

The inhibitory mechanism of Flunarizine is not a simple occlusion of the channel pore. Instead, it preferentially binds to and stabilizes the inactivated state of the channel.[7] This is evidenced by a hyperpolarizing shift in the steady-state inactivation curve and a use-dependent block, where the inhibition becomes more pronounced with higher frequencies of channel activation.[7] This state-dependent action makes Flunarizine particularly effective at suppressing rapidly firing neurons, a hallmark of conditions like migraine.

Quantitative Data: Inhibitory Potency of Flunarizine

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The IC50 for Flunarizine varies depending on the channel subtype and the specific cell type being studied.

| Channel Type | Cell Model | IC50 (µM) | Reference |

| High-Voltage Activated (HVA) Ca²⁺ Channels | Mouse Trigeminal Ganglion Neurons | 2.73 | [7][14][15] |

| T-type Ca²⁺ Channels (ICaT) | Mouse Spermatogenic Cells | 0.289 (K50) | [12] |

| Voltage-Gated Ca²⁺ Currents (ICa) | Cultured Rat Cortical Neurons | 1.77 | [16] |

| Depolarization-Mediated Ca²⁺ Influx | Rat Dorsal Root Ganglion Neurons | 0.370 (Kd) | [17] |

Note: The table presents reported values which may be influenced by specific experimental conditions such as holding potential and stimulation frequency.

Visualizing the Mechanism of Action

The following diagram illustrates the primary mechanism of Flunarizine's action on voltage-gated calcium channels.

Caption: Flunarizine's state-dependent block of VGCCs.

Key In-Vitro Methodologies for Characterization

To rigorously assess the effects of Flunarizine, two primary in-vitro techniques are indispensable: patch-clamp electrophysiology and fluorescence-based calcium imaging.

Method 1: Whole-Cell Patch-Clamp Electrophysiology

Expertise & Experience (The "Why"): Patch-clamp electrophysiology is the definitive method for studying ion channels.[7][13] It provides a direct, real-time measurement of the ionic currents flowing through channels in a single cell's membrane. This unparalleled resolution allows us to dissect the specific effects of a compound on channel biophysics, including activation, inactivation, and deactivation kinetics. For a state-dependent drug like Flunarizine, this technique is essential to design voltage protocols that probe the channel in its different conformational states, thereby revealing the true mechanism of inhibition.

Experimental Workflow:

Caption: Workflow for Patch-Clamp Electrophysiology.

Detailed Step-by-Step Protocol:

-

Cell Culture and Preparation:

-

Rationale: A cell line like HEK-293, which has low endogenous channel expression, is ideal for heterologous expression of specific calcium channel subunits (e.g., CaV3.2 for T-type channels).[13] This allows for the study of the drug on a specific, known channel type. Alternatively, primary neurons (e.g., dorsal root or trigeminal ganglion neurons) can be used to study the drug's effect on native channels in a more physiologically relevant context.[7][17]

-

Protocol: Culture HEK-293 cells to 70-80% confluency. Transfect with plasmids encoding the desired calcium channel α1 subunit (e.g., CACNA1H for CaV3.2) and auxiliary subunits if necessary. Co-transfect with a fluorescent marker like GFP to easily identify transfected cells for recording.[13] Use cells 24-48 hours post-transfection.

-

-

Solutions and Reagents:

-

Rationale: The composition of the internal (pipette) and external (bath) solutions is critical for isolating calcium currents. Cesium (Cs⁺) is used to block potassium channels, and Tetrodotoxin (TTX) is used to block most sodium channels, thus isolating the calcium channel currents. Barium (Ba²⁺) is often substituted for Calcium (Ca²⁺) as the charge carrier because it passes through calcium channels more readily and reduces calcium-dependent inactivation, simplifying the analysis of voltage-dependent block.[13]

-

External Solution (in mM): 115 CsCl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with CsOH. Add 0.001 TTX.

-

Internal Solution (in mM): 120 CsCl, 10 EGTA, 5 MgCl₂, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.

-

-

Recording and Voltage Protocols:

-

Rationale: Specific voltage protocols are designed to answer specific questions about the drug-channel interaction. An I-V (current-voltage) protocol reveals the voltage-dependence of channel activation. A steady-state inactivation protocol determines the drug's effect on channel availability. A frequency-dependent protocol tests for use-dependency.

-

Protocol:

-

Establish a whole-cell gigaseal (>1 GΩ).

-

Hold the cell at a negative potential (e.g., -90 mV) to ensure channels are available for opening.

-

I-V Protocol: From the holding potential, apply depolarizing steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit currents and determine the peak current voltage.

-

Steady-State Inactivation Protocol: Apply a series of 1-second pre-pulses to various potentials (e.g., -100 mV to 0 mV) followed by a test pulse to the peak current voltage. This measures the fraction of channels available to open.[7][15]

-

Frequency-Dependence Protocol: Apply a train of short depolarizing pulses at different frequencies (e.g., 0.1 Hz vs. 1 Hz) and measure the progressive reduction in current amplitude.[7]

-

After establishing a stable baseline, perfuse the bath with known concentrations of this compound and repeat the protocols.

-

-

-

Trustworthiness & Self-Validation:

-

Always perform a vehicle control to ensure the solvent has no effect.

-

Confirm the identity of the recorded current using a known selective blocker if available (e.g., Nifedipine for L-type channels).[5]

-

Ensure complete washout of the drug to check for reversibility of the effect.

-

Method 2: Fluorescence-Based Calcium Imaging

Expertise & Experience (The "Why"): While electrophysiology provides depth, calcium imaging offers breadth and higher throughput.[13] This technique measures the net result of ion channel activity—the change in intracellular calcium concentration ([Ca²⁺]i).[18] It is invaluable for screening compounds and for assessing the drug's overall efficacy in dampening cellular calcium responses in a population of cells. By using a chemical stimulus like high potassium (K⁺) to depolarize all cells simultaneously, we can efficiently assess how Flunarizine inhibits depolarization-induced calcium influx across many cells at once.[17]

Experimental Workflow:

Caption: Workflow for Fluorescence-Based Calcium Imaging.

Detailed Step-by-Step Protocol:

-

Cell Preparation and Dye Loading:

-

Rationale: Primary neurons or neuroblastoma cell lines are excellent models for this assay. Calcium-sensitive dyes like Fura-2 or Fluo-4 are cell-permeant esters that become fluorescent and trapped inside the cell upon hydrolysis by intracellular esterases.[17][19] Their fluorescence intensity is directly proportional to the concentration of free intracellular calcium.

-

Protocol: Plate cells on glass-bottom dishes. Prepare a loading solution of Fura-2 AM (e.g., 2-5 µM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution). Incubate cells with the dye for 30-45 minutes at 37°C. Wash cells gently to remove extracellular dye.

-

-

Imaging and Stimulation:

-

Rationale: A fluorescence microscope equipped with a fast-switching light source and a sensitive camera is used to capture the changes in fluorescence. High potassium solution is used as a reliable method to depolarize the cell membrane, which in turn opens voltage-gated calcium channels and causes a robust, measurable influx of calcium.[17]

-

Protocol:

-

Mount the dish on the microscope stage.

-

Acquire a baseline fluorescence recording for 1-2 minutes in normal physiological buffer.

-

Pre-incubate the cells with the desired concentration of Flunarizine (or vehicle) for 5-10 minutes.[17]

-

Stimulate the cells by rapidly perfusing a high-potassium solution (e.g., replacing NaCl with KCl to a final concentration of 60 mM).[17]

-

Record the resulting spike in fluorescence until it returns to baseline.

-

-

-

Data Analysis:

-

Rationale: The key metric is the amplitude of the calcium transient (the peak fluorescence change from baseline) upon stimulation. The efficacy of Flunarizine is quantified by the degree to which it reduces this amplitude compared to the vehicle control.

-

Protocol:

-

Define regions of interest (ROIs) around individual cells.

-

For each ROI, calculate the change in fluorescence intensity (ΔF) over the baseline fluorescence (F₀), expressed as ΔF/F₀.

-

Determine the peak amplitude of the ΔF/F₀ signal for both control and Flunarizine-treated cells.

-

Calculate the percentage inhibition caused by Flunarizine.

-

Generate a dose-response curve by testing multiple concentrations to determine the IC50.

-

-

-

Trustworthiness & Self-Validation:

-

At the end of each experiment, apply a calcium ionophore like Ionomycin to obtain the maximum fluorescence signal (F_max), followed by a calcium-free solution with a chelator like EGTA to obtain the minimum signal (F_min). This allows for calibration and ensures the observed changes are within the dynamic range of the dye.

-

The high potassium-induced calcium increase should be verified to be dependent on extracellular calcium by performing a control experiment in a calcium-free external solution; the signal should be abolished.[17]

-

Conclusion

This compound is a non-selective, state-dependent inhibitor of voltage-gated calcium channels, with prominent effects on T-type, L-type, and other high-voltage activated channels.[1][5][6][7] Its in-vitro characterization relies on a complementary approach using patch-clamp electrophysiology to define its biophysical mechanism and calcium imaging to assess its functional impact on cellular calcium dynamics. The protocols and rationale outlined in this guide provide a robust framework for researchers to investigate Flunarizine and other potential calcium channel modulators with high scientific integrity. A thorough understanding of its complex interactions at the molecular level is fundamental to appreciating its clinical utility in disorders of neuronal hyperexcitability.

References

- 1. What is the mechanism of Flunarizine? [synapse.patsnap.com]

- 2. Calcium antagonists in the prevention of motion sickness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Flunarizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. Ca++ and Na+ channels involved in neuronal cell death. Protection by flunarizine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Flunarizine selectively blocks transient calcium channel currents in N1E-115 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of L- and T-type Ca2+ channel blockade by flunarizine in ventricular myocytes of the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Flunarizine inhibits sensory neuron excitability by blocking voltage-gated Na+ and Ca2+ currents in trigeminal ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Flunarizine - Wikipedia [en.wikipedia.org]

- 9. Flunarizine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. Flunarizine | C26H26F2N2 | CID 941361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Mibefradil and Flunarizine, Two T-Type Calcium Channel Inhibitors, Protect Mice against Lipopolysaccharide-Induced Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. mednexus.org [mednexus.org]

- 16. Flunarizine blocks voltage-gated Na(+) and Ca(2+) currents in cultured rat cortical neurons: A possible locus of action in the prevention of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effects of flunarizine on induced calcium transients as measured in fura-2-loaded neurons of the rat dorsal root ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. Calcium imaging: a technique to monitor calcium dynamics in biological systems - PMC [pmc.ncbi.nlm.nih.gov]